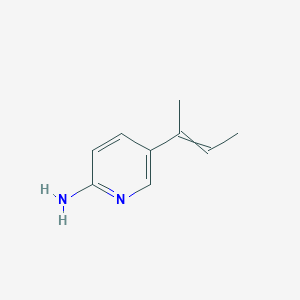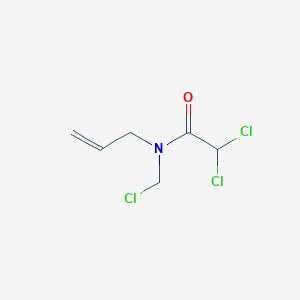![molecular formula C15H15NO5 B8586607 [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol](/img/structure/B8586607.png)
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol
Übersicht
Beschreibung
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol: is an organic compound with a complex structure that includes a methoxyphenyl group, a nitrophenyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol typically involves multiple steps. One common method starts with the nitration of a methoxyphenyl compound to introduce the nitro group. This is followed by a reaction with a methoxybenzyl alcohol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in reactors designed for high efficiency and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group may be converted to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methanol groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[4-methoxyphenyl]methanol: Lacks the nitro group, making it less reactive in redox reactions.
[3-nitrophenyl]methanol: Lacks the methoxy group, affecting its hydrogen bonding capabilities.
[4-[(4-methoxyphenyl)methoxy]-3-aminophenyl]methanol: The nitro group is reduced to an amine, altering its chemical properties and biological activities.
Uniqueness: The presence of both the methoxy and nitro groups in [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol provides a unique combination of reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C15H15NO5/c1-20-13-5-2-11(3-6-13)10-21-15-7-4-12(9-17)8-14(15)16(18)19/h2-8,17H,9-10H2,1H3 |
InChI-Schlüssel |
AWIGLVQGKDTRAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Dibenzothiophen-4-ylphenyl)phenyl]boronic acid](/img/structure/B8586535.png)

![4-[(4-Methyl-5-isoquinolyl)oxy]piperidine hydrochloride](/img/structure/B8586545.png)




![3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B8586580.png)



![2-Methylpyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B8586629.png)


